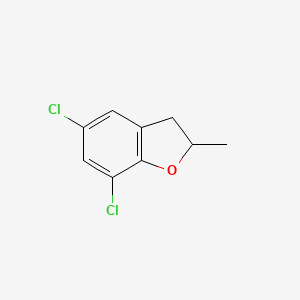
5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound belonging to the benzofuran family Benzofurans are a class of compounds that are widely distributed in nature and have significant biological activities This particular compound is characterized by the presence of two chlorine atoms at the 5 and 7 positions, and a methyl group at the 2 position on the benzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the enantioselective reduction of ketones using chiral spiroborate ester as a catalyst has been reported as an efficient route for synthesizing 2-methyl-2,3-dihydro-1-benzofuran
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been explored for the efficient production of benzofuran derivatives . This method offers advantages such as reduced reaction times and improved yields, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Halogen atoms at the 5 and 7 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce fully saturated benzofuran derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, benzofuran derivatives have been shown to inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . The presence of chlorine atoms and the benzofuran ring structure contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Lacks the chlorine atoms at the 5 and 7 positions, resulting in different chemical properties and biological activities.
5,7-Dichloro-8-hydroxy-2-methylquinoline: Contains a quinoline ring instead of a benzofuran ring, leading to distinct pharmacological profiles.
Uniqueness
5,7-Dichloro-2-methyl-2,3-dihydro-1-benzofuran is unique due to the specific positioning of chlorine atoms and the methyl group on the benzofuran ring. These structural features confer unique chemical reactivity and biological activities, distinguishing it from other similar compounds.
Propiedades
Número CAS |
54932-85-3 |
|---|---|
Fórmula molecular |
C9H8Cl2O |
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
5,7-dichloro-2-methyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C9H8Cl2O/c1-5-2-6-3-7(10)4-8(11)9(6)12-5/h3-5H,2H2,1H3 |
Clave InChI |
RGCDCSWQVYSKMB-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(O1)C(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


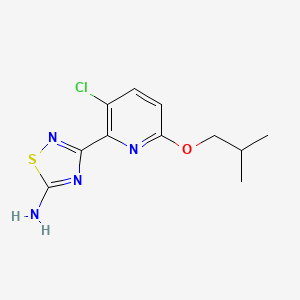
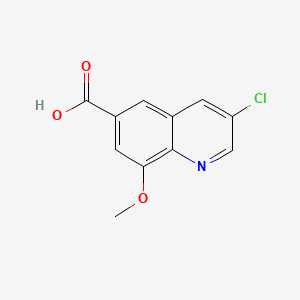
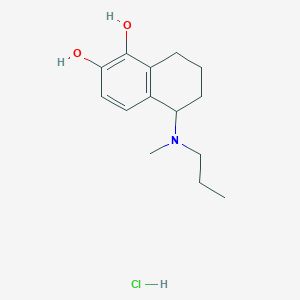
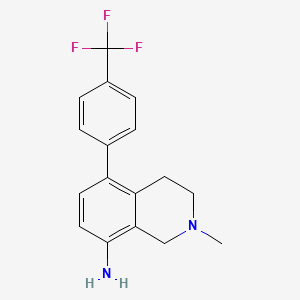
![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B13943771.png)
![5-(3-Chlorobenzyl)-3-isopropyl-1,6-dihydro-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13943779.png)
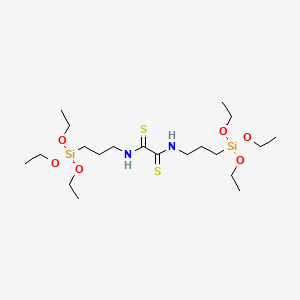

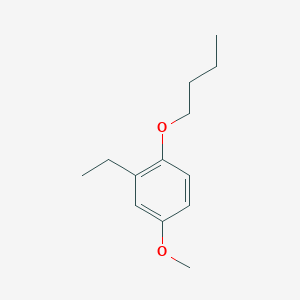

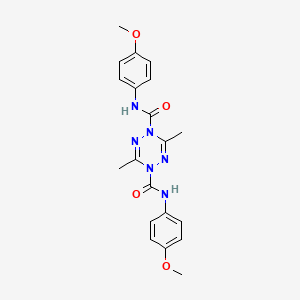

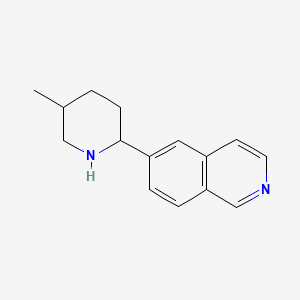
![2-[({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}carbamothioyl)amino]benzoic acid](/img/structure/B13943839.png)
